BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-Tert-
butoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Tert-butoxyphenol

Cat. No.: B2420153

Disclaimer: Publicly available scientific data on 2-tert-butoxyphenol (CAS: 23010-10-8) is
exceedingly scarce. The majority of accessible information relates to the structurally distinct
compound, 2-tert-butylphenol (CAS: 88-18-6). This guide summarizes the limited confirmed
data for 2-tert-butoxyphenol and outlines the data categories that would be included in a
comprehensive technical whitepaper. Researchers should exercise extreme caution and verify
all data through experimental analysis.

Molecular Identity and Physical Properties

This section provides fundamental identification and physical data for 2-tert-butoxyphenol.

Chemical Identifiers

A summary of the key chemical identifiers for 2-tert-butoxyphenol is presented in Table 1.
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Identifier Value Source

2-[(2-methylpropan-2-

IUPAC Name PubChem
yl)oxy]phenol
o-tert-Butoxyphenol, 2-(TERT-
Synonyms PubChem[1]
BUTOXY)PHENOL
CAS Number 23010-10-8 Pharmaffiliates
Molecular Formula C10H1402 PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
Canonical SMILES CC(C)(C)oc1=Cc=Ccc=C10
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Physical Properties

Detailed experimental physical properties such as melting point, boiling point, and solubility for
2-tert-butoxyphenol are not readily available in the public domain. For a comprehensive
analysis, these values would need to be determined experimentally.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a
chemical compound. This section would typically contain detailed experimental spectra and
their interpretations.

Note: No reliable experimental spectroscopic data (*H NMR, 3C NMR, IR, Mass Spectrometry)
for 2-tert-butoxyphenol was found in publicly accessible databases. The following subsections
describe the expected data.

'H NMR Spectroscopy

A proton nuclear magnetic resonance (*H NMR) spectrum would provide information on the
chemical environment of the hydrogen atoms in the molecule. The expected signals would
correspond to the tert-butyl protons, the aromatic protons, and the hydroxyl proton.
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3C NMR Spectroscopy

A carbon-13 nuclear magnetic resonance (33C NMR) spectrum would identify all unique carbon
environments in the 2-tert-butoxyphenol molecule. This would include the carbons of the tert-
butyl group, the aromatic ring, and the carbon atoms bonded to the oxygen atoms.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum would show characteristic absorption bands for the functional
groups present, such as the O-H stretch of the hydroxyl group, C-O stretching of the ether and
phenol, and C-H stretches of the aromatic and aliphatic components.

Mass Spectrometry (MS)

Mass spectrometry would provide the mass-to-charge ratio of the parent ion, confirming the
molecular weight. The fragmentation pattern would offer further structural information.

Synthesis and Reactivity

This section would detail the synthetic routes to 2-tert-butoxyphenol and describe its chemical
reactivity.

Synthesis of 2-tert-butoxyphenol

A detailed, experimentally verified protocol for the synthesis of 2-tert-butoxyphenol is not
currently available in the reviewed literature. A potential synthetic route could involve the
Williamson ether synthesis, reacting catechol (1,2-dihydroxybenzene) with a tert-butyl halide in
the presence of a base. However, this is a hypothetical pathway and would require
experimental validation.

Below is a generalized workflow for the synthesis and purification of a chemical compound like
2-tert-butoxyphenol.
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General Workflow for Chemical Synthesis and Characterization

Starting Materials
(e.g., Catechol, tert-Butyl Halide)

Chemical Reaction

(e.g., Williamson Ether Synthesis)

Reaction Work-up
(Quenching, Extraction)

Purification
(e.g., Column Chromatography, Distillation)

Spectroscopic Characterization
(NMR, IR, MS)

Pure 2-tert-butoxyphenol

Click to download full resolution via product page
A generalized workflow for chemical synthesis.

Reactivity

Information regarding the specific chemical reactivity of 2-tert-butoxyphenol is not well-
documented. Based on its structure, it would be expected to undergo reactions typical of
phenols, such as electrophilic aromatic substitution, although the bulky tert-butoxy group may
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exert significant steric hindrance. The phenolic hydroxyl group can also participate in reactions
such as esterification and etherification.

Applications

2-tert-butoxyphenol is described as a "useful research chemical"; however, specific
applications in drug development or other scientific fields are not detailed in the available
literature. Its structural similarity to other hindered phenols suggests potential applications as
an antioxidant or as a building block in organic synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-tert-butoxyphenol is not readily available. As with
any chemical, it should be handled with appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, in a well-ventilated area. The safety
information for the related but different compound, 2-tert-butylphenol, indicates that it is
corrosive and toxic, but these hazards do not necessarily apply to 2-tert-butoxyphenol.

Conclusion

This technical guide highlights the significant lack of publicly available experimental data for 2-
tert-butoxyphenol. While its basic molecular identifiers are known, critical information
regarding its physical properties, spectroscopic data, synthesis, reactivity, and safety is absent.
Further experimental investigation is required to fully characterize this compound and to enable
its potential application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Tert-butoxyphenol | CLO0H1402 | CID 14252192 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Tert-butoxyphenol].
BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b2420153?utm_src=pdf-body
https://www.benchchem.com/product/b2420153?utm_src=pdf-body
https://www.benchchem.com/product/b2420153?utm_src=pdf-body
https://www.benchchem.com/product/b2420153?utm_src=pdf-body
https://www.benchchem.com/product/b2420153?utm_src=pdf-body
https://www.benchchem.com/product/b2420153?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Tert-butoxyphenol
https://www.benchchem.com/product/b2420153#2-tert-butoxyphenol-molecular-structure
https://www.benchchem.com/product/b2420153#2-tert-butoxyphenol-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2420153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b2420153#2-tert-butoxyphenol-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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